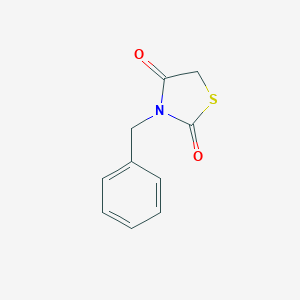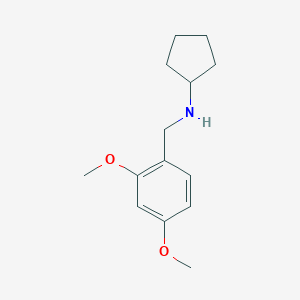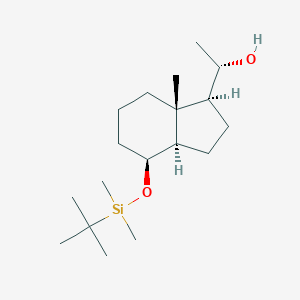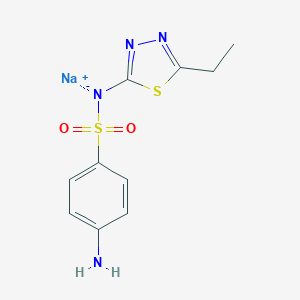
3-苄基-1,3-噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse pharmacological properties, including antimicrobial, antioxidant, and hypoglycemic activities .
科学研究应用
3-Benzyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antimicrobial, antioxidant, and hypoglycemic agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 3-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
3-Benzyl-1,3-thiazolidine-2,4-dione interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases, which disrupts the synthesis of bacterial cell walls and inhibits bacterial growth .
Biochemical Pathways
The activation of PPAR-γ by 3-Benzyl-1,3-thiazolidine-2,4-dione leads to enhanced transcription of genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and reduced hyperglycemia, making it effective against diabetes . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .
Result of Action
The activation of PPAR-γ by 3-Benzyl-1,3-thiazolidine-2,4-dione results in improved insulin sensitivity and reduced hyperglycemia, making it potentially useful in the treatment of diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to the death of bacteria .
Action Environment
The action of 3-Benzyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action by affecting its absorption or distribution .
生化分析
Biochemical Properties
The 3-Benzyl-1,3-thiazolidine-2,4-dione exhibits a wide range of biological activities . It has been found to interact with various enzymes and proteins, contributing to its biochemical properties . For instance, it has been associated with the peroxisome proliferator-activated receptor- γ (PPAR- γ), a major class of insulin sensitizers .
Cellular Effects
3-Benzyl-1,3-thiazolidine-2,4-dione has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the PPAR- γ, which exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia .
Molecular Mechanism
The mechanism of action of 3-Benzyl-1,3-thiazolidine-2,4-dione involves its interactions at the molecular level . It binds to the PPAR- γ, thereby promoting the targeted gene expression . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of 3-Benzyl-1,3-thiazolidine-2,4-dione change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 3-Benzyl-1,3-thiazolidine-2,4-dione vary with different dosages in animal models
Metabolic Pathways
3-Benzyl-1,3-thiazolidine-2,4-dione is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available and require further study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazolidine-2,4-dione typically involves the reaction of benzyl bromide with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for thiazolidine derivatives often employ green chemistry principles to minimize environmental impact. For instance, deep eutectic solvents can be used as both solvents and catalysts in the synthesis process, improving yield and reducing the need for hazardous chemicals .
化学反应分析
Types of Reactions: 3-Benzyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: N-arylation reactions can introduce aryl groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Aryl halides in the presence of a base such as K2CO3 in DMF under microwave irradiation.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .
相似化合物的比较
Thiazolidine-2,4-dione: Known for its role in antidiabetic drugs like pioglitazone.
Rhodanine: Another thiazolidine derivative with antimicrobial properties.
Pseudothiohydantoin: Exhibits similar pharmacological activities.
Uniqueness: 3-Benzyl-1,3-thiazolidine-2,4-dione stands out due to its benzyl group, which enhances its lipophilicity and biological activity compared to other thiazolidine derivatives .
属性
IUPAC Name |
3-benzyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXJAFZPUUCAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383083 |
Source


|
| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37868-80-7 |
Source


|
| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
![3,4,5-trimethoxy-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B187346.png)

![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)
